2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol
Description
2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol is a bicyclic ethanolamine derivative featuring a partially saturated naphthalene core substituted with a methyl group at the 4-position and an aminoethanol side chain.
Properties
IUPAC Name |
2-[(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-6-7-13(14-8-9-15)12-5-3-2-4-11(10)12/h2-5,10,13-15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISRJPYWVVFHGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=CC=CC=C12)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol, also known by its CAS number 1546474-62-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound's molecular formula is with a molecular weight of 205.30 g/mol. Its structure features a tetrahydronaphthalene moiety which is significant in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| CAS Number | 1546474-62-7 |
| LogP | 3.646 |
| Water Solubility (LogSw) | -3.80 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antitumor Activity : Compounds with naphthalene structures have been shown to possess cytotoxic effects against various cancer cell lines. The presence of the tetrahydronaphthalene moiety is believed to enhance these effects due to its ability to interact with cellular targets.
- Neuroprotective Effects : Some studies suggest that similar compounds may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Antidiabetic Potential : There is emerging evidence suggesting that naphthalene derivatives can improve insulin sensitivity and may be useful in managing diabetes.
Case Studies and Experimental Data
A study examining the structure-activity relationship (SAR) of naphthalene derivatives indicated that the presence of specific functional groups significantly influences their biological efficacy. For instance:
- Antitumor Activity : A related compound demonstrated an IC50 value of approximately 1.61 µg/mL against cancer cell lines, suggesting strong cytotoxicity . The tetrahydronaphthalene structure contributes to these properties through hydrophobic interactions and hydrogen bonding with target proteins.
- Neuroprotective Studies : In vitro studies have shown that compounds with similar structures can reduce oxidative stress markers in neuronal cells, indicating potential neuroprotective effects .
Table of Biological Activities
Comparison with Similar Compounds
(S)-2-(6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
Structure: Differs by the presence of 6,8-dimethoxy substituents instead of a 4-methyl group. Synthesis: Prepared via mesylation of the hydroxyl precursor using mesyl chloride and trimethylamine in DCM . Properties: Methoxy groups enhance solubility compared to methyl substituents. Applications: Intermediate in enantioselective organocatalysis for bicyclic resorcinol synthesis .
Hydroxychloroquine (HCQ)
Structure: Contains a 7-chloroquinoline core and a pentyl-ethylaminoethanol chain . Synthesis: Two strategies: (1) C-N coupling of 4,7-dichloroquinoline with aminoethanol derivatives; (2) Condensation of ketone intermediates with 7-chloroquinolin-4-amine . Properties: The quinoline moiety enables metal chelation (e.g., in antimalarial activity). The elongated aminoethanol chain enhances bioavailability. Applications: Antimalarial and immunomodulatory agent .
(E)-2-(((2-((2-Hydroxyethyl)amino)quinolin-3-yl)-methylene)amino)ethan-1-ol (L)
Structure: Quinoline-based ligand with dual ethanolamine groups and a Schiff base . Synthesis: Derived from quinoline precursors via condensation reactions. Properties: Capable of forming stable complexes with transition metals (e.g., Co(II), V(IV)), enhancing redox activity and biological utility . Applications: Antimicrobial and anticancer agent via metal coordination .
N-([1,1'-Biphenyl]-4-ylmethyl)-N-(2-((5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino)-2-oxoethyl)thiazole-4-carboxamide
Structure: Features a 5-methoxy-tetrahydronaphthalene core, an amide-linked thiazole, and a biphenyl group . Synthesis: High-throughput methods involving multi-step coupling reactions. Properties: The amide linkage reduces basicity compared to the aminoethanol group, altering pharmacokinetics. Applications: Investigated in high-throughput drug discovery for receptor modulation .
Comparative Data Table
Key Research Findings and Implications
- Substituent Effects : Methoxy groups (e.g., in ) increase solubility, while methyl groups (target compound) may enhance lipophilicity and blood-brain barrier penetration .
- Synthetic Flexibility : Mesylation and C-N coupling () are scalable for derivatives, enabling structure-activity relationship studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
